molecular formula C13H23ClN2O2 B11733047 tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Cat. No.: B11733047
M. Wt: 274.79 g/mol
InChI Key: QPUDQZHGZUWSKX-GRRKOUOSSA-N
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Description

tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl ester group, an aminomethyl group, and a methylidene group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of Functional Groups: The aminomethyl and methylidene groups are introduced through subsequent reactions, such as nucleophilic substitution and elimination reactions.

    Esterification: The tert-butyl ester group is introduced via esterification, where the carboxylic acid group reacts with tert-butyl alcohol in the presence of an acid catalyst.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Halides, ethers

Scientific Research Applications

tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate sulfate

Uniqueness

tert-Butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for various experimental and industrial applications, providing an advantage in terms of ease of handling and formulation.

Properties

Molecular Formula

C13H23ClN2O2

Molecular Weight

274.79 g/mol

IUPAC Name

tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9?,10-,11-;/m0./s1

InChI Key

QPUDQZHGZUWSKX-GRRKOUOSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1C(=C)C2CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=C)C2CN.Cl

Origin of Product

United States

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